One primary application of Di-tert-butylbis(trifluoromethanesulfonyloxy)silane is as a protecting group for 1,2-, 1,3-, and 1,4-diols []. It reacts with these diols under mild conditions (0-50°C) to form the corresponding di-tert-butylsilylene derivatives in high yields (79-96%). This protection strategy is particularly advantageous because deprotection can be conveniently achieved using aqueous hydrofluoric acid in acetonitrile [].
An important feature of this protecting group is its ability to react with hindered alcohols, unlike di-tert-butyldichlorosilane, another common protecting group reagent []. This allows researchers to selectively protect a wider range of diols in their studies.
Furthermore, di-tert-butylsilylene derivatives formed from 1,2-diols exhibit distinct reactivity compared to those derived from 1,3- and 1,4-diols []. The 1,2-diol derivatives undergo rapid hydrolysis, while the others remain stable under various conditions. This selective reactivity can be exploited to achieve controlled manipulation of diols within a molecule.
Di-tert-butylbis(trifluoromethanesulfonyloxy)silane also finds application as a Boekelheide promoter in organic synthesis []. The Boekelheide reaction facilitates the intramolecular cyclization of appropriately functionalized substrates to form pyrrolidines and piperidines. This reagent helps activate the reaction and improve the overall yield and efficiency of the cyclization process.
Here are some specific research examples where Di-tert-butylbis(trifluoromethanesulfonyloxy)silane has been employed:
Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula and a molecular weight of 440.45 g/mol. It is known by several synonyms, including DTBS ditriflate and di-tert-butylsilyl ditriflate. This compound appears as a colorless to yellow liquid and is sensitive to heat, with a boiling point ranging from 73 to 75 °C at reduced pressure (0.35 mmHg) . It is primarily utilized as a protecting group reagent for 1,3-diols in organic synthesis, particularly in the synthesis of N-homoceramides and α-galactosyl ceramides .
DTBS-OTf is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Here are some safety points to consider:
In one notable application, it has been used in the stereoselective synthesis of UDP-2-(2-ketopropyl)galactose, showcasing its utility in complex carbohydrate chemistry .
While specific biological activities of di-tert-Butylsilyl bis(trifluoromethanesulfonate) are not extensively documented, its derivatives and related compounds have been studied for their potential roles in biological systems. For example, compounds that utilize this protecting group have been involved in synthesizing biologically relevant molecules such as glycosides and nucleotides, which may exhibit various biological activities .
The synthesis of di-tert-Butylsilyl bis(trifluoromethanesulfonate) typically involves the reaction of di-tert-butylsilyl chloride with trifluoromethanesulfonic acid or its derivatives. The process can be summarized as follows:
Di-tert-Butylsilyl bis(trifluoromethanesulfonate) finds applications in various fields of organic chemistry:
Several compounds share structural similarities with di-tert-Butylsilyl bis(trifluoromethanesulfonate), including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethylsilyl bis(trifluoromethanesulfonate) | C8H14F6O6S2Si | Uses less sterically hindered ethyl groups |
Trimethylsilyl triflate | C4H9F3O3S | Simpler structure; widely used as an activating agent |
Tert-butyldimethylsilyl chloride | C6H15ClOSi | Commonly used protecting group for alcohols; less reactive than bis(trifluoromethanesulfonate) |
Di-tert-Butylsilyl bis(trifluoromethanesulfonate) is unique due to its dual triflate functionality, which enhances its reactivity compared to similar compounds that possess only one reactive site or less steric hindrance. Its application as a protecting group for complex organic syntheses further distinguishes it within this class of compounds .
Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS ditriflate) is systematically named bis(trifluoromethanesulfonato)-di-tert-butylsilane under IUPAC guidelines. Its molecular formula is $$ \text{C}{10}\text{H}{18}\text{F}6\text{O}6\text{S}2\text{Si} $$, with a molecular weight of 440.44 g/mol. The compound features a central silicon atom bonded to two tert-butyl groups ($$ \text{C}(\text{CH}3)3 $$) and two trifluoromethanesulfonate (triflate, $$ \text{OSO}2\text{CF}_3 $$) groups, forming a tetrahedral geometry.
Synonyms include:
Physically, it is a colorless to light yellow liquid with a density of 1.36 g/cm³ at 20°C and a flash point of 90°C. Its sensitivity to moisture necessitates storage under inert conditions.
Property | Value | Source |
---|---|---|
Molecular weight | 440.44 g/mol | |
Density (20°C) | 1.36 g/cm³ | |
Boiling point | 73–75°C (0.35 mmHg) | |
Refractive index | 1.40 |
The compound was first synthesized in 1982 by Corey and Hopkins, who reacted di-tert-butylchlorosilane with trifluoromethanesulfonic acid. This method yielded DTBS ditriflate in 71% efficiency after distillation. Its utility grew significantly in the 1990s, particularly in nucleoside chemistry. For example, Furusawa et al. (1990) demonstrated its ability to protect ribonucleosides at the 3′,5′-positions, mimicking 3′,5′-cyclic nucleotides.
Further advancements emerged in the 2000s, with applications in strained intermediate generation. Sorensen and colleagues (2020) highlighted its role in synthesizing cyclohexyne and 1,2-cyclohexadiene precursors, where DTBS ditriflate’s reactivity outperformed traditional silyl tosylates.
DTBS ditriflate is prized for its dual functionality as a protecting group reagent and Lewis acid catalyst. Its unique properties include:
Selective 1,3-Diol Protection:
DTBS ditriflate forms stable five-membered silaketal rings with 1,3-diols, enabling chemoselective protection in polyhydroxy compounds like carbohydrates. For instance, arabinose and xylose derivatives adopt rigid conformations when protected by DTBS groups, as shown by X-ray crystallography.
Nucleoside and Glycosylation Chemistry:
The reagent facilitates the synthesis of modified nucleosides by protecting sugar moieties. In one study, uridine was selectively silylated at the 3′,5′-positions using DTBS ditriflate, achieving a 79.5% yield. It also enables α-selective galactosylation in ceramide synthesis, critical for immunological studies.
Strained Intermediate Generation:
DTBS ditriflate’s triflate groups act as superior leaving groups in fluoride-mediated eliminations. This property is exploited to generate transient intermediates like cyclohexyne, which participate in [2+2] cycloadditions and Diels-Alder reactions.
The reagent’s compatibility with diverse reaction conditions—including oxidations (e.g., PDC in $$ \text{CH}2\text{Cl}2 $$) and tosylations—makes it indispensable in multi-step syntheses. Recent work by Sakamoto and Ito (2015) leveraged DTBS ditriflate to synthesize UDP-2-(2-ketopropyl)galactose, a key intermediate in glycosyltransferase studies.
Corrosive